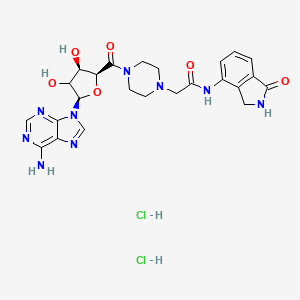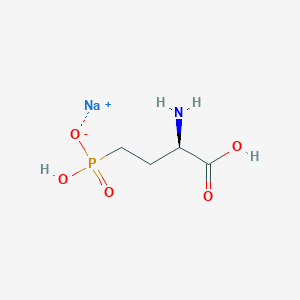
EB 47
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EB 47 是一种有效的、选择性的聚ADP核糖聚合酶-1 (PARP-1) 抑制剂,也称为ADP核糖基转移酶白喉毒素样1 (ARTD-1)。该化合物模拟底物烟酰胺腺嘌呤二核苷酸 (NAD+),并从烟酰胺延伸到腺苷亚位点。 它对 PARP-1 的抑制浓度 (IC50) 值为 45 纳摩尔 (nM),对 ARTD5 的抑制力较弱,IC50 值为 410 nM .
科学研究应用
EB 47 在科学研究中具有广泛的应用,包括:
化学: 用作工具化合物来研究 PARP-1 的抑制及其对 DNA 修复机制的影响。
生物学: 用于细胞测定中,以研究 PARP-1 在各种生物过程(包括细胞死亡和生存)中的作用。
医学: 探索作为潜在的治疗剂,用于 PARP-1 相关的疾病,如癌症和神经退行性疾病。
工业: 用于开发针对 PARP-1 和相关酶的新药。
作用机制
EB 47 通过选择性抑制 PARP-1 发挥作用,PARP-1 是一种参与修复 DNA 中单链断裂的酶。通过模拟底物 NAD+,this compound 结合到 PARP-1 的活性位点,阻止它催化 ADP-核糖单元向靶蛋白的转移。 这种抑制会破坏 DNA 修复过程,导致 DNA 损伤的积累,最终导致快速分裂的细胞(如癌细胞)死亡 .
生化分析
Biochemical Properties
EB 47 plays a crucial role in biochemical reactions by inhibiting the activity of PARP-1. This enzyme is responsible for the poly(ADP-ribosyl)ation of proteins, a post-translational modification that is essential for DNA repair and genomic stability. This compound interacts with PARP-1 by mimicking NAD+, binding to the enzyme’s active site, and preventing its activity. This inhibition leads to the accumulation of DNA damage and can induce cell death in cancer cells .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it induces cell death by inhibiting DNA repair mechanisms, leading to the accumulation of DNA damage. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to decrease the number of embryo implantation sites and blastocysts in in vivo studies, indicating its potential impact on reproductive processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PARP-1, where it mimics NAD+ and inhibits the enzyme’s activity. This inhibition prevents the poly(ADP-ribosyl)ation of target proteins, leading to the accumulation of DNA damage and the activation of cell death pathways. Additionally, this compound has been shown to inhibit other PARP family members, such as ARTD5, although with lower potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its inhibitory activity over extended periods. In in vitro studies, this compound has been shown to decrease the number of embryo implantation sites and blastocysts over a five-day period, indicating its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP-1 activity and induces DNA damage in cancer cells. At higher doses, this compound can cause toxic or adverse effects, such as decreased embryo implantation and blastocyst formation. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and genomic stability. By inhibiting PARP-1, the compound affects the poly(ADP-ribosyl)ation of proteins, a critical post-translational modification in DNA repair processes. This inhibition can lead to changes in metabolic flux and metabolite levels, further influencing cellular function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to mimic NAD+ allows it to efficiently bind to PARP-1 and other PARP family members, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on PARP-1. The compound’s targeting signals and post-translational modifications direct it to the nucleus, allowing it to interact with PARP-1 and inhibit its activity. This subcellular localization is essential for the compound’s function in DNA repair and genomic stability .
准备方法
合成路线和反应条件
EB 47 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过环化反应形成核心结构,然后进行官能团修饰,引入必要的取代基。反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。这涉及优化反应条件,以最大限度地提高产率并最小化杂质。该工艺包括严格的纯化步骤,如重结晶和色谱法,以确保最终产品符合研究和潜在治疗用途所需的规格。
化学反应分析
反应类型
EB 47 经历各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 这涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 此反应涉及用另一个官能团替换一个官能团,通常在受控条件下使用亲核试剂或亲电试剂。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 二甲亚砜 (DMSO)、甲醇、乙醇。
催化剂: 碳载钯、氧化铂。
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,this compound 的氧化会导致羟基化衍生物的形成,而还原会导致脱氧类似物的形成。
相似化合物的比较
类似化合物
奥拉帕利: 另一种用于治疗某些癌症的 PARP-1 抑制剂。
鲁卡帕利: 一种在肿瘤学中具有类似应用的 PARP 抑制剂。
尼拉帕利: 一种选择性 PARP-1 和 PARP-2 抑制剂,用于癌症治疗。
EB 47 的独特性
This compound 的独特性在于它对 PARP-1 的高选择性,而不是其他 PARP 家族成员,如 ARTD5。这种选择性减少了脱靶效应,并增强了它作为治疗剂的潜力。 此外,它模拟 NAD+ 并从烟酰胺延伸到腺苷亚位点的能力提供了与其他 PARP 抑制剂不同的抑制机制 .
属性
IUPAC Name |
2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQSDIMNDTMII-LLGQWWOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N9O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)







